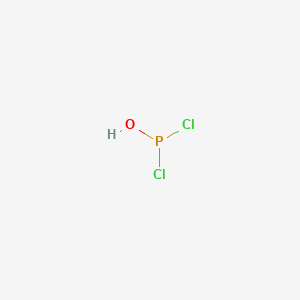

Phosphorodichloridous acid

Description

Contextualization within Organophosphorus Compounds

Organophosphorus chemistry is a vast field that studies organic compounds containing phosphorus. wikipedia.org These compounds are broadly classified based on the oxidation state of the phosphorus atom, with phosphorus(III) and phosphorus(V) compounds being the most predominant. wikipedia.org Phosphorodichloridous acid, also known as dichlorophosphinous acid, falls into the category of trivalent phosphorus compounds (σ³λ³). wikipedia.orgnih.gov

Unlike the more stable and widely utilized phosphoric acid (a phosphorus(V) compound), this compound is characterized by its high reactivity. chemicalbook.comwikipedia.org This reactivity stems from the presence of two labile chlorine atoms and a hydroxyl group attached to the central phosphorus atom. This arrangement makes the compound susceptible to a variety of nucleophilic substitution reactions, positioning it as a key precursor in the synthesis of more complex organophosphorus derivatives.

Table 1: Properties of this compound

| Property | Value |

|---|---|

| IUPAC Name | Dichlorophosphinous acid |

| Chemical Formula | Cl₂HOP |

| Molecular Weight | 118.88 g/mol |

| CAS Number | 25404-03-9 |

| SMILES | OP(Cl)Cl |

| InChI | InChI=1S/Cl2HOP/c1-4(2)3/h3H |

Source: PubChem nih.gov

Significance as a Reactive Chemical Intermediate in Synthetic Methodologies

The primary significance of this compound lies in its role as a highly reactive intermediate in organic synthesis. uni-stuttgart.debeilstein-journals.org Its utility is particularly evident in the preparation of various organophosphorus compounds, including phosphonates and phosphinates, which have applications ranging from medicinal chemistry to materials science. beilstein-journals.orgnih.gov

The reactivity of this compound is harnessed in several key transformations. For instance, it can react with alcohols to form phosphorodichloridites, which are themselves valuable synthetic intermediates. Furthermore, its reaction with Grignard reagents or organolithium compounds allows for the introduction of carbon-phosphorus bonds, a fundamental step in the synthesis of a wide array of organophosphorus compounds.

Research has shown that related dichlorophosphoric anhydrides are highly reactive intermediates in the synthesis of acyl chlorides from carboxylic acids and phosphoryl chloride. uni-stuttgart.de These mixed anhydrides, though often not isolated, are crucial for the acylation of various nucleophiles. uni-stuttgart.de Similarly, the reactivity of the P-Cl bonds in this compound allows it to participate in a variety of coupling reactions, making it a versatile building block for synthetic chemists.

The controlled hydrolysis of phosphorus trichloride (B1173362) can lead to the formation of phosphorous acid, a process where intermediates like this compound are likely involved. chemicalbook.com The careful manipulation of reaction conditions is crucial to steer the reaction towards the desired product and avoid the formation of byproducts.

Table 2: Mentioned Compounds

| Compound Name | Chemical Formula |

|---|---|

| This compound | Cl₂HOP |

| Phosphoric acid | H₃PO₄ |

| Phosphorus trichloride | PCl₃ |

| Phosphorous acid | H₃PO₃ |

| Phosphoryl chloride | POCl₃ |

| Acyl chloride | RCOCl |

| Phosphonate (B1237965) | RP(=O)(OR')₂ |

| Phosphinate | R₂P(=O)(OR') |

| Grignard reagents | RMgX |

| Organolithium compounds | RLi |

| Phosphorodichloridites | ROPCl₂ |

This table lists the chemical compounds mentioned in the article.

Structure

3D Structure

Properties

IUPAC Name |

dichlorophosphinous acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Cl2HOP/c1-4(2)3/h3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDTQJPVEXIUREJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

OP(Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl2HOP | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20456005 | |

| Record name | Phosphorodichloridous acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20456005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.88 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25404-03-9 | |

| Record name | Phosphorodichloridous acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20456005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Phosphorodichloridous Acid and Its Derivatives

Synthesis of Phosphorodichloridous Acid Esters

The synthesis of this compound esters, also known as dichlorophosphites, is typically achieved through the reaction of an alcohol or phenol (B47542) with phosphorus trichloride (B1173362). This reaction is a stepwise process where the hydroxyl group of the alcohol or phenol displaces the chlorine atoms on the phosphorus trichloride. The degree of substitution can be controlled by the stoichiometry of the reactants and the reaction conditions.

Methyl Phosphorodichloridite Synthesis

Methyl phosphorodichloridite is a reactive compound used in the synthesis of various organophosphorus compounds. Its synthesis is challenging due to the high reactivity of the starting materials and the potential for multiple side reactions.

The reaction between phosphorus trichloride (PCl₃) and methanol (B129727) (CH₃OH) is a complex process that can yield a mixture of products. While methyl phosphorodichloridite (CH₃OPCl₂) is an intermediate in this reaction, the primary products often reported are methyl chloride (CH₃Cl) and phosphorous acid (H₃PO₃), especially when the reaction is carried out in a 3:1 molar ratio of methanol to phosphorus trichloride.

The formation of methyl phosphorodichloridite occurs as the first step in the esterification of phosphorus trichloride with methanol. However, due to the reactivity of the P-Cl bonds, the reaction can proceed further to form dimethyl chlorophosphite ((CH₃O)₂PCl) and subsequently trimethyl phosphite (B83602) (P(OCH₃)₃). The methyl groups in these phosphite intermediates can also undergo nucleophilic substitution by chloride ions present in the reaction mixture, leading to the formation of methyl chloride and a strong phosphorus-oxygen double bond, ultimately resulting in phosphorous acid. d-nb.info

Controlling the reaction to favor the formation and isolation of methyl phosphorodichloridite requires careful management of reaction conditions, such as maintaining a low temperature and using a specific stoichiometry of reactants. One approach involves the slow, controlled addition of methanol to phosphorus trichloride.

A related, though distinct, compound, methylphosphonous dichloride (CH₃PCl₂), which has a direct carbon-phosphorus bond, is synthesized from methyl chloride, aluminum trichloride, and phosphorus trichloride. google.comgoogle.com This process involves the formation of a ligand complex, CH₃PCl₄·AlCl₃, followed by reduction. google.com

The synthesis of methyl phosphorodichloridite from phosphorus trichloride and methanol is typically conducted without a specific catalyst to promote the formation of the monochloroester. The reaction is inherently fast. However, in related syntheses, catalysts are employed to direct the reaction towards specific products. For instance, the production of methyl chloride from methanol can be catalyzed by various Lewis acids, such as zinc chloride, or over solid-state catalysts like alumina (B75360) modified with metal chlorides (e.g., ZnCl₂, FeCl₃). mdpi.com

In the synthesis of the isomeric methylphosphonous dichloride, a catalyst system comprising diethyl phthalate (B1215562) and magnesium is utilized during the reduction step of the intermediate complex. google.com Another one-step synthesis for methyl phosphine (B1218219) dichloride employs a catalyst, although the specific catalyst is not always detailed in the abstracts. google.com The synthesis of methylamines from methanol also utilizes zeolite catalysts. While these examples highlight the use of catalysis in reactions involving methanol and phosphorus compounds, specific catalytic systems designed to selectively yield methyl phosphorodichloridite from methanol and phosphorus trichloride are not extensively documented in the reviewed literature.

Phenyl Phosphorodichloridite Synthesis

The synthesis of phenyl phosphorodichloridite is a more controlled process compared to its methyl counterpart, owing to the lower reactivity of phenol.

The reaction of phosphorus trichloride with phenol (C₆H₅OH) is a well-established method for synthesizing phenyl phosphorodichloridite (C₆H₅OPCl₂) and its derivatives. The reaction proceeds in a stepwise manner, with the initial substitution of one chlorine atom on PCl₃ by a phenoxy group to form phenyl phosphorodichloridite. This is followed by the formation of diphenyl phosphochloridite ((C₆H₅O)₂PCl) and finally triphenyl phosphite (P(OC₆H₅)₃).

The distribution of these products is highly dependent on the reaction conditions, including the molar ratio of the reactants and the temperature. To maximize the yield of phenyl phosphorodichloridite, an excess of phosphorus trichloride is typically used. A study on the kinetics of triphenyl phosphite synthesis from phenol and phosphorus trichloride showed that the reaction temperature significantly affects the product distribution. At lower temperatures, the formation of the intermediate chlorophosphites is more favored, while higher temperatures (e.g., 160°C) and increased molar ratios of phenol to PCl₃ drive the reaction towards the fully substituted triphenyl phosphite, achieving yields as high as 98.5%. researchgate.net The removal of the hydrogen chloride (HCl) byproduct, for instance by sparging with nitrogen, can also shift the equilibrium towards the products. researchgate.net

Table 1: Effect of Mole Ratio on Triphenyl Phosphite Yield at 160°C researchgate.net

| Mole Ratio (Phenol:PCl₃) | Yield of Triphenyl Phosphite (%) |

| 1:0.6 | 75 |

| 1:0.9 | 98.5 |

This table illustrates how increasing the proportion of phosphorus trichloride can influence the final product distribution in the reaction with phenol, with higher ratios leading to more complete substitution.

The synthesis of phenyl phosphorodichloridite can be facilitated by the use of a base to neutralize the hydrogen chloride gas produced during the reaction. This approach shifts the reaction equilibrium towards the formation of the desired ester. A patented method describes the reaction of butylated hydroxydiphenyl with phosphorus trichloride in the presence of sodium carbonate. In this procedure, phosphorus trichloride is added dropwise to a mixture of the phenol and sodium carbonate in a solvent like 1,2-dichloroethane (B1671644) at elevated temperatures (e.g., 80-85°C). The presence of the base promotes the formation of the phosphite ester.

In a specific example, 30 g of phosphorus trichloride was slowly added to a solution of 68 g of butylated hydroxydiphenyl in 150 g of 1,2-dichloroethane at 80-85°C. After stirring for 3 hours, 30 g of n-butanol and 30 g of sodium carbonate were added, and the mixture was stirred for an additional 3 hours at the same temperature. This indicates a pathway where the base is used to drive the reaction.

While not directly a base, Lewis acids can also catalyze the related reaction of phenols with phosphoryl chloride to produce phenyl phosphorodichloridates. For instance, aluminum chloride has been shown to be a highly effective catalyst for this transformation, significantly reducing the reaction time and temperature required compared to the uncatalyzed reaction. google.com

Ethyl Phosphorodichloridite Synthesis

Ethyl phosphorodichloridite can be synthesized through the reaction of ethanol (B145695) with phosphorus trichloride. To control the reaction and avoid the formation of triethyl phosphite, the reaction is often carried out in the presence of a base like triethylamine (B128534) to neutralize the hydrogen chloride byproduct. chemeurope.comorganic-chemistry.org Another approach involves the direct reaction of ethanol with phosphorus trichloride, where the stoichiometry is carefully controlled. organic-chemistry.org

A detailed method involves the slow addition of ethanol to a solution of phosphorus trichloride in a solvent like toluene (B28343) at a low temperature, typically around -10°C, while vigorously stirring. researchgate.net The use of a dual syringe pump for the concurrent addition of ethanol and triethylamine solutions helps to maintain the desired reaction conditions and achieve high selectivity for ethyl phosphorodichloridite. researchgate.net

Table 1: Synthesis of Ethyl Phosphorodichloridite

| Reactants | Reagents/Solvent | Reaction Conditions | Yield | Reference |

| Phosphorus trichloride, Ethanol | Triethylamine, Toluene | -10°C, concurrent addition via dual syringe pump | 94% selectivity | researchgate.net |

| Phosphorus oxychloride, Ethanol | - | Substitution reaction | Not specified | organic-chemistry.org |

2-Cyanoethyl Phosphorodichloridite Synthesis

The synthesis of 2-cyanoethyl phosphorodichloridite is commonly achieved by reacting 2-cyanoethanol with phosphorus trichloride. researchgate.netingentaconnect.com This reaction can also be performed with trimethylsilyloxypropionitrile (TMSOP) as the source of the 2-cyanoethyl group. ingentaconnect.com The product, also known as (2-cyanoethoxy)dichlorophosphine, is a key reagent in oligonucleotide synthesis. rsc.org

One documented procedure involves the reaction of 2-cyanoethanol with phosphorus trichloride. researchgate.net Another method describes reacting phosphorus trichloride with TMSOP in acetonitrile (B52724) at 5°C, followed by purification via vacuum distillation to yield the product with high purity. ingentaconnect.com

Table 2: Synthesis of 2-Cyanoethyl Phosphorodichloridite

| Reactants | Reagents/Solvent | Reaction Conditions | Purity | Reference |

| Phosphorus trichloride, 2-Cyanoethanol | - | Direct reaction | Not specified | researchgate.net |

| Phosphorus trichloride, Trimethylsilyloxypropionitrile | Acetonitrile | 5°C | >98% | ingentaconnect.com |

Phenylmethyl Phosphorodichloridite Synthesis

Phenylmethyl phosphorodichloridite, also known as benzyl (B1604629) phosphorodichloridite or benzyloxydichlorophosphine (BODP), is synthesized by reacting benzyl alcohol with phosphorus trichloride. thieme-connect.comchemicalbook.com This versatile reagent is particularly useful in phospholipid synthesis. thieme-connect.comchemicalbook.com

An optimized protocol involves dissolving benzyl alcohol in anhydrous diethyl ether and adding it slowly to a solution of phosphorus trichloride in the same solvent. The initial phase of the addition is conducted at 0°C, after which the reaction proceeds at room temperature. thieme-connect.com The resulting product can often be used without further purification after the evaporation of the solvent. thieme-connect.com

Table 3: Synthesis of Phenylmethyl Phosphorodichloridite (BODP)

| Reactants | Solvent | Reaction Conditions | Notes | Reference |

| Benzyl alcohol, Phosphorus trichloride | Anhydrous Diethyl Ether | 0°C initially, then room temperature | Product used without further purification | thieme-connect.com |

Derivatization Strategies for Related Organophosphorus Compounds

Synthesis of Phosphinic Acid Derivatives

Phosphinic chlorides are valuable intermediates that readily react with nucleophiles such as alcohols and amines to form the corresponding phosphinic esters (phosphinates) and phosphinic amides (phosphinamides), respectively. tandfonline.comuniv-paris13.fr These reactions typically proceed under mild conditions. tandfonline.com

The reaction of diphenylphosphinic chloride with alcohols, for instance, provides a straightforward route to various diphenylphosphinate (B8688654) esters. For example, reaction with ethanol yields ethyl diphenylphosphinate. researchgate.net Similarly, phosphinic chlorides react with amines to form phosphinic amides. The kinetics of the aminolysis of diphenyl thiophosphinic chloride with substituted anilines have been studied, revealing a concerted mechanism. researchgate.net A catalyst-free synthesis of phosphinic amides has also been developed by reacting chlorophosphines with hydroxylamines, which proceeds through a P(III) to P(V) rearrangement. organic-chemistry.org

Table 4: Reactions of Phosphinic Chlorides with Nucleophiles

| Phosphinic Chloride | Nucleophile | Product Type | Reaction Conditions | Yield/Observations | Reference |

| Diphenylphosphinic chloride | Ethanol | Phosphinate | Room temperature | 94% yield | researchgate.net |

| Diphenyl thiophosphinic chloride | Substituted Anilines | Phosphinic amide | Acetonitrile, 55.0 °C | Kinetic study, large Hammett ρX values | researchgate.netresearchgate.net |

| Chlorophosphines | Hydroxylamines | Phosphinic amide | Pyridine, Dichloromethane, 0°C | Up to 91% yield | organic-chemistry.org |

| Diphenylphosphinic Chloride | Amines (e.g., Aniline) | Phosphinic amide | Dichloromethane, 0 °C | - | tcichemicals.com |

Trialkyl phosphites are versatile starting materials for the synthesis of various organophosphorus compounds, including phosphinic acid derivatives. A key transformation is the Michaelis-Arbuzov reaction, which involves the reaction of a trivalent phosphorus ester with an alkyl halide to form a pentavalent phosphorus species. wikipedia.orgyoutube.com When phosphonites (containing one P-C bond) are used as the trivalent phosphorus species, they react with alkyl halides to produce phosphinates (containing two P-C bonds). wikipedia.org

A convenient one-pot synthesis of H-phosphinates involves the reaction of triethyl phosphite with an alkyl or arylmagnesium bromide, followed by hydrolysis. tandfonline.com This method provides a direct route to valuable phosphinate precursors. The Arbuzov reaction of phosphinites (containing two P-C bonds) with alkyl halides yields phosphine oxides. wikipedia.org

Table 5: Synthesis of Phosphinic Acid Derivatives from Trialkyl Phosphites

| Trivalent Phosphorus Compound | Reactant | Product Type | Reaction | Key Features | Reference |

| Triethyl phosphite | Alkyl/Arylmagnesium bromide, then HCl | H-phosphinate | Grignard reaction followed by hydrolysis | One-pot synthesis | tandfonline.com |

| Phosphonite | Alkyl halide | Phosphinate | Michaelis-Arbuzov reaction | Generally more reactive than phosphites | wikipedia.org |

| Triethyl phosphite | Ethyl iodide (catalyst) | Diethyl ethylphosphonate | Catalytic rearrangement | High temperature (175-185 °C) | organic-chemistry.org |

Coupling Reactions of H-Phosphinic Acids

The formation of a phosphorus-carbon (P-C) bond is a fundamental transformation in organophosphorus chemistry. For H-phosphinic acids, this is often achieved through coupling reactions, notably palladium-catalyzed cross-coupling and the Atherton-Todd reaction.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have emerged as a powerful tool for the synthesis of aryl- and vinylphosphinates. A notable method involves the reaction of anilinium hypophosphite with various aryl electrophiles. beilstein-journals.orgorganic-chemistry.org This approach is advantageous due to the stability and non-hygroscopic nature of anilinium hypophosphite, which serves as a convenient source of the H-phosphinate moiety. The reactions typically proceed in good to excellent yields and demonstrate broad functional group tolerance. beilstein-journals.org

The general mechanism involves the oxidative addition of the aryl halide to a palladium(0) complex, followed by transmetalation with the phosphinate and subsequent reductive elimination to afford the desired product and regenerate the catalyst. The choice of ligands and bases is crucial for the success of these reactions, with bulky electron-rich phosphine ligands often providing the best results. nih.govnih.gov

| Aryl Halide/Electrophile | Catalyst/Ligand | Base | Solvent | Yield (%) | Reference |

| Iodobenzene | Pd(OAc)₂/dppp | TEA | Acetonitrile | 85 | beilstein-journals.org |

| 4-Iodotoluene | Pd(OAc)₂/dppp | TEA | Acetonitrile | 90 | beilstein-journals.org |

| 4-Bromoacetophenone | Pd(OAc)₂/dppp | TEA | DMF | 78 | beilstein-journals.org |

| 1-Naphthyl triflate | Pd(OAc)₂/dppp | TEA | DMF | 82 | beilstein-journals.org |

| Benzyl chloride | Pd(OAc)₂/dppp | TEA | Acetonitrile | 75 | beilstein-journals.org |

Table 1: Examples of Palladium-Catalyzed Cross-Coupling of Anilinium Hypophosphite.

Atherton-Todd Reaction

The Atherton-Todd reaction provides a classic method for the synthesis of phosphinates from H-phosphinic acids (or their corresponding esters) and alcohols or amines in the presence of a base and a halogenating agent, typically carbon tetrachloride. beilstein-journals.orgwikipedia.org The reaction proceeds through the in situ formation of a reactive phosphoryl chloride intermediate, which is then attacked by the nucleophile (alcohol or amine). beilstein-journals.orgresearchgate.net

This method is particularly useful for preparing optically active organophosphorus compounds, as the reaction at the phosphorus center often proceeds with inversion of configuration. beilstein-journals.org The yields are generally high, making it a valuable synthetic tool. beilstein-journals.org

| H-Phosphinate/SPO | Nucleophile | Base | Halogenating Agent | Yield (%) | Reference |

| Menthyl Phenyl-H-phosphinate | Ammonia | Et₃N | CCl₄ | 94 | beilstein-journals.org |

| Menthyl Phenyl-H-phosphinate | Benzylamine | Et₃N | CCl₄ | 92 | beilstein-journals.org |

| Diphenylphosphine oxide | Ethanol | Et₃N | CCl₄ | 85 | researchgate.net |

| Diphenylphosphine oxide | Phenol | Et₃N | CHCl₃ | 91 | rsc.org |

| Di-n-butylphosphine oxide | Isopropanol | Et₃N | CCl₄ | 88 | beilstein-journals.org |

Table 2: Examples of the Atherton-Todd Reaction for Phosphinate Synthesis.

Esterification with Diazoalkanes

Esterification of acidic compounds with diazoalkanes, particularly diazomethane (B1218177), is a well-established and efficient method. This reaction is known to work well for carboxylic acids and has been successfully applied to phosphonic acids. libretexts.orgyoutube.com Given that the pKa of phosphinic acids is comparable to that of phosphonic acids, a similar reactivity with diazomethane is expected. libretexts.org

The reaction mechanism involves the protonation of diazomethane by the acidic phosphinic acid to form a phosphinate anion and a methyldiazonium cation. The highly reactive methyldiazonium cation is then attacked by the phosphinate anion in an Sₙ2 reaction, leading to the formation of the methyl ester and the evolution of nitrogen gas, which drives the reaction to completion. libretexts.orgyoutube.com This method is particularly useful for small-scale preparations and for substrates that are sensitive to harsher esterification conditions. While specific yield data for the esterification of this compound's derivatives using this method are not extensively documented in the provided context, the reaction is anticipated to be high-yielding based on its application with analogous compounds.

Alcoholysis of Phosphinic Amides and Anhydrides

Phosphinates can be synthesized through the alcoholysis of more reactive phosphinic acid derivatives, such as phosphinic amides and anhydrides. semanticscholar.org This approach offers an alternative to methods that rely on phosphinic chlorides.

Alcoholysis of Phosphinic Amides

The conversion of phosphinic amides to esters via alcoholysis is a known transformation. semanticscholar.orgresearchgate.net This reaction typically requires heating and can be facilitated by microwave irradiation, which has been shown to promote the interconversion of phosphinates and phosphinic amides. researchgate.net The reaction involves the nucleophilic attack of the alcohol on the phosphorus center of the amide, with the displacement of the amino group.

Alcoholysis of Phosphinic Anhydrides

Phosphinic anhydrides are also effective precursors for the synthesis of phosphinates. semanticscholar.org The alcoholysis of a phosphinic anhydride (B1165640) yields one equivalent of the corresponding phosphinate and one equivalent of the phosphinic acid. semanticscholar.org This method can be particularly useful when the anhydride is readily available.

| Phosphinic Amide/Anhydride | Alcohol | Conditions | Product | Yield (%) | Reference |

| P,P-Diphenylphosphinic amide | Methanol | Heat | Methyl diphenylphosphinate | - | semanticscholar.org |

| 1-Amino-3-methyl-3-phospholene 1-oxide | Benzyl alcohol | MW, 180°C | Benzyl 1-methyl-3-phospholene-1-oate | - | researchgate.net |

| Acetic diphenylphosphinic anhydride | Ethanol | Room Temp | Ethyl diphenylphosphinate | - | semanticscholar.org |

| (Aryl)P(O)O-P(O)(Aryl) | Methanol | hv | Methyl (aryl)phosphinate | - | semanticscholar.org |

Table 3: Examples of Phosphinate Synthesis by Alcoholysis. Yields were not specified in the provided search results.

Phase Transfer Catalysis in Phosphinate Synthesis

Phase-transfer catalysis (PTC) is a valuable technique for carrying out reactions between reactants located in different immiscible phases. In the synthesis of phosphinates, PTC is often employed for the alkylating esterification of phosphinic acids. univ-paris13.fr This method typically involves the reaction of a phosphinic acid with an alkyl halide in a two-phase system (e.g., solid-liquid or liquid-liquid) in the presence of a phase-transfer catalyst, such as a quaternary ammonium (B1175870) or phosphonium (B103445) salt. univ-paris13.frnih.gov

The catalyst transports the phosphinate anion from the aqueous or solid phase to the organic phase, where it can react with the alkyl halide. This approach avoids the need for anhydrous conditions and can often be performed under milder conditions than traditional methods. The use of microwave irradiation in conjunction with PTC can further enhance reaction rates and yields. univ-paris13.fr

| Phosphinic Acid | Alkyl Halide | Phase-Transfer Catalyst | Conditions | Yield (%) | Reference |

| Phenyl-H-phosphinic acid | n-Butyl bromide | Tetrabutylammonium bromide | MW, K₂CO₃ | High | univ-paris13.fr |

| Diphenylphosphinic acid | Ethyl iodide | Tetrabutylammonium iodide | Solid-liquid, K₂CO₃ | Good | univ-paris13.fr |

| Phenyl-H-phosphinic acid | Benzyl chloride | Aliquat 336 | Liquid-liquid, NaOH | Moderate | univ-paris13.fr |

| Hydantoin | Allyl bromide | Tetrabutylammonium bromide | 50% w/w NaOH, 40°C | 98 | nih.gov |

Table 4: Examples of Phase-Transfer Catalysis in Phosphinate Synthesis.

Michaelis-Arbuzov Reactions Utilizing Trivalent Phosphorus Esters

The Michaelis-Arbuzov reaction is one of the most fundamental and widely used methods for the formation of phosphorus-carbon bonds. beilstein-journals.orgorganic-chemistry.org It involves the reaction of a trivalent phosphorus ester with an alkyl halide to form a pentavalent phosphorus compound.

Formation of Phosphonates from Phosphite Esters

The classic Michaelis-Arbuzov reaction involves the reaction of a trialkyl phosphite with an alkyl halide to produce a dialkyl phosphonate (B1237965). beilstein-journals.orgorganic-chemistry.org The reaction is initiated by the nucleophilic attack of the phosphorus atom of the phosphite on the electrophilic carbon of the alkyl halide, forming a quasi-phosphonium salt intermediate. univ-paris13.fr This intermediate then undergoes dealkylation by the displaced halide ion to yield the final phosphonate product and a new alkyl halide. beilstein-journals.orguniv-paris13.fr

The reaction generally requires heating, and the reactivity of the alkyl halide follows the order R-I > R-Br > R-Cl. beilstein-journals.org Primary alkyl halides are the most reactive, while secondary and tertiary halides are less so. beilstein-journals.org

| Trialkyl Phosphite | Alkyl Halide | Conditions | Product | Reference |

| Triethyl phosphite | Ethyl iodide | Heat | Diethyl ethylphosphonate | beilstein-journals.org |

| Trimethyl phosphite | Benzyl bromide | Heat | Dimethyl benzylphosphonate | organic-chemistry.org |

| Triisopropyl phosphite | Methyl iodide | Heat | Diisopropyl methylphosphonate | beilstein-journals.org |

Table 5: Examples of Phosphonate Formation via Michaelis-Arbuzov Reaction.

Formation of Phosphinates from Phosphonites

The Michaelis-Arbuzov reaction can be extended to the synthesis of phosphinates by using phosphonites (diesters of phosphonous acid) as the trivalent phosphorus reactant. beilstein-journals.orgmdpi.com The reaction of a phosphonite with an alkyl halide proceeds through a similar mechanism to that of phosphite esters, yielding a phosphinate. mdpi.com

Phosphonites are generally more reactive than the corresponding phosphites, which can be an advantage. beilstein-journals.org However, their synthesis and handling can be more challenging.

| Phosphonite | Alkyl Halide | Conditions | Product | Reference |

| Diethyl phenylphosphonite | Methyl iodide | Heat | Ethyl methylphenylphosphinate | beilstein-journals.org |

| Dimethyl ethylphosphonite | Ethyl bromide | Heat | Methyl diethylphosphinate | mdpi.com |

| Di-n-butyl methylphosphonite | n-Butyl iodide | Heat | n-Butyl di-n-butylphosphinate | beilstein-journals.org |

Table 6: Examples of Phosphinate Formation via Michaelis-Arbuzov Reaction.

Synthesis of Phosphonic Acid Derivatives

Phosphonic acid derivatives are crucial compounds with diverse applications. Their synthesis can be achieved through various pathways, starting from different precursors.

Pathways from Dichlorophosphine Precursors

One of the established methods for preparing phosphonic acids involves the hydrolysis of dichlorophosphines or dichlorophosphine oxides. organic-chemistry.org This approach provides a direct route to the phosphonic acid functional group. organic-chemistry.org

Utilization of Phosphoramidites and H-Phosphonates

Phosphoramidites and H-phosphonates are widely used synthons in the chemical synthesis of nucleic acids and their analogs, which are themselves phosphonic acid derivatives. organic-chemistry.org The H-phosphonate method, in particular, is a valuable alternative for the synthesis of RNA and certain DNA derivatives. organic-chemistry.org This method involves the condensation of a nucleoside H-phosphonate monoester with a hydroxyl group, followed by oxidation of the resulting H-phosphonate diester to form the stable phosphodiester linkage. benthamdirect.com While phosphoramidites often provide higher yields, H-phosphonates are advantageous for their stability and utility in synthesizing specific oligonucleotide analogs. organic-chemistry.org

The conversion of H-phosphonate diesters to the corresponding phosphate (B84403) derivatives is typically achieved through oxidation, often using iodine in the presence of water. benthamdirect.com

Glycosyl Phosphate Synthesis via Phosphonic Acid Derivatives

The synthesis of glycosyl phosphates, important components of various biological macromolecules, can be effectively achieved using phosphonic acid derivatives as precursors.

Application of Glycosyl Boranophosphates

Glycosyl boranophosphates have emerged as stable and versatile precursors for the synthesis of glycosyl phosphates and their analogs. wikipedia.orgmdpi.comrsc.org The boranophosphate linkage is stable under acidic conditions, which allows for the elongation of saccharide chains without significant decomposition. mdpi.comrsc.org

A key step in this synthetic strategy is the conversion of the stable glycosyl boranophosphodiester to the desired phosphodiester. This transformation can be achieved quantitatively using an oxaziridine (B8769555) derivative. mdpi.comrsc.org This method has been successfully applied in the solid-phase synthesis of glycosyl phosphate repeating units, such as those found in the lipophosphoglycans of Leishmania. mdpi.comrsc.org The stability of the boranophosphate intermediates significantly improves the efficiency of synthesizing oligosaccharides containing glycosyl phosphate units. mdpi.comrsc.org

| Precursor | Key Intermediate | Product |

| Glycosyl H-phosphonate | H-phosphonate diester | Glycosyl phosphate |

| Glycosyl Boranophosphate | Boranophosphodiester | Glycosyl phosphate |

Stereocontrolled Synthesis Using Oxazaphospholidine Methods

For the synthesis of P-modified glycosyl phosphates, where the stereochemistry of the phosphorus atom is critical, the oxazaphospholidine method offers excellent stereocontrol. scite.aidntb.gov.uaresearchgate.nettandfonline.com This technique utilizes a phosphoramidite (B1245037) derivative bearing a chiral auxiliary, known as an oxazaphospholidine. scite.aitandfonline.com

The condensation of an oxazaphospholidine monomer with a hydroxyl group in the presence of an acidic activator proceeds in a stereospecific manner to yield a stereocontrolled phosphite triester. dntb.gov.ua Subsequent modification of this phosphite moiety allows for the synthesis of various P-modified analogs, such as phosphorothioates and boranophosphates, with high stereoselectivity at the phosphorus center. scite.aitandfonline.com This method has been successfully employed in the solid-phase synthesis of oligomeric P-modified glycosyl phosphate derivatives. scite.airesearchgate.nettandfonline.com The selection of the base for the cleavage of the chiral auxiliary is a crucial step to avoid side reactions, particularly in the synthesis of glycosyl boranophosphates. scite.aitandfonline.com

| Method | Key Feature | Outcome |

| Oxazaphospholidine Method | Use of a chiral auxiliary | Stereocontrolled synthesis of P-modified glycosyl phosphates |

Despite a comprehensive search for "UV light-mediated fragmentation of P-heterocycles" as a synthetic route to this compound and its derivatives, the available scientific literature does not provide specific methodologies or detailed research findings on this topic. Searches for photolysis and photochemical ring-opening of various phosphorus-containing heterocycles, including oxazaphospholes, diazaphospholes, and phosphirenes, did not yield concrete examples of their fragmentation leading to the formation of this compound or related dichlorophosphites.

The current body of literature on the photochemistry of organophosphorus compounds and the synthesis of phosphorus heterocycles does not describe this particular transformation in a manner that would allow for a detailed discussion of synthetic methodologies, reaction mechanisms, or the compilation of relevant research data as requested. While photochemical methods are employed in various areas of phosphorus chemistry, their specific application to the fragmentation of P-heterocycles for the synthesis of this compound remains undocumented in the accessible resources.

Therefore, this article cannot be generated as the foundational research and data necessary to address the specified outline are not present in the surveyed scientific literature. Further research into this specific photochemical reaction would be required to provide the information needed for a thorough and accurate scientific article.

Mechanistic Investigations of Chemical Reactivity

General Reactivity Patterns and Electron-Deficient Phosphorus Centers

The reactivity of phosphorodichloridous acid is fundamentally governed by the electrophilic nature of its phosphorus center. This electron deficiency arises from the high electronegativity of the attached chlorine and oxygen atoms, which withdraw electron density from the phosphorus atom. This renders the phosphorus atom susceptible to attack by nucleophiles, which are chemical species that donate a pair of electrons to form a new covalent bond.

The reactivity of phosphorus compounds is a cornerstone of organophosphorus chemistry. wikipedia.org The phosphorus center in this compound can be classified as pentavalent, indicating an oxidation state of +5. This high oxidation state contributes to its electrophilicity and its role as a key intermediate in the synthesis of various organophosphorus compounds. The tetrahedral geometry of such pentavalent phosphorus compounds is a common feature, consistent with sp³ hybridization.

Nucleophilic substitution reactions at the phosphorus center are a major aspect of the chemistry of this compound. These reactions involve the displacement of one of the chlorine atoms by a nucleophile. Two primary mechanisms are generally considered for nucleophilic substitution at a tetrahedral phosphorus center: the SN2-like mechanism and the addition-elimination (A-E) mechanism. nih.gov

The SN2-like mechanism is a single-step process where the nucleophile attacks the phosphorus center from the backside relative to the leaving group (a chloride ion in this case), leading to an inversion of the stereochemical configuration at the phosphorus atom. nih.govrsc.org This pathway involves a single pentacoordinate transition state. sapub.org

Alternatively, the addition-elimination mechanism is a two-step process. In the first step, the nucleophile adds to the electrophilic phosphorus atom to form a transient pentacoordinate intermediate, often a trigonal bipyramidal (TBP) structure. nih.govsapub.org This intermediate can then undergo a process called pseudorotation, where the positions of the substituents around the phosphorus atom rearrange. In the second step, a leaving group departs from the intermediate to yield the final product. The stereochemical outcome of the A-E mechanism can be either retention or inversion of configuration, depending on the relative positions of the incoming nucleophile and the leaving group in the TBP intermediate and whether pseudorotation occurs. nih.govrsc.org

The specific mechanism that predominates can be influenced by several factors, including the nature of the nucleophile, the solvent, and the temperature. rsc.org For instance, studies on related P-stereogenic phosphoryl chlorides have shown that the reaction mechanism can be tuned to favor either inversion (indicative of an SN2-like pathway) or retention (suggesting an A-E mechanism with pseudorotation) by modifying the reaction conditions. rsc.org

The two chlorine atoms in this compound play a crucial role in its reactivity. Chlorine is a highly electronegative atom, and its presence significantly increases the electrophilicity of the phosphorus center, making it more susceptible to nucleophilic attack. nih.gov The P-Cl bond is also relatively weak and labile, making the chloride ion a good leaving group in nucleophilic substitution reactions. vulcanchem.com

The progressive replacement of chlorine atoms with hydroxyl groups, as seen in the hydrolysis of phosphoryl trichloride (B1173362) to phosphoric acid, leads to a decrease in the electrophilic character of the phosphorus center. This results in a corresponding decrease in the rate of hydrolysis. Therefore, this compound, with its two chlorine atoms, is expected to be more reactive towards nucleophiles than phosphorochloridic acid (which has one chlorine atom) but less reactive than phosphoryl trichloride (which has three).

The nature of the halogen can also influence reactivity. For example, in related thiophosphoryl halides, the P-F bond is much stronger than the P-Cl bond, and the fluoride (B91410) ion is a poorer leaving group. This can lead to a change in the reaction mechanism from an SN2-type process for chlorides to an addition-elimination mechanism for fluorides. nih.gov

Tautomerism and Isomerization Studies

Tautomerism is a phenomenon where a chemical compound exists in two or more interconvertible forms, known as tautomers, that differ in the position of a proton. byjus.com In the context of this compound, the most relevant tautomeric relationship is between the pentavalent phosphine (B1218219) oxide form and the trivalent phosphinous acid form.

This compound can theoretically exist in two tautomeric forms: the more common pentavalent form, dichlorophosphine oxide (Cl₂P(O)H), and the trivalent form, this compound (Cl₂P-OH). This is a specific example of the broader phenomenon of phosphine oxide-phosphinous acid tautomerism. wikipedia.orgnih.govresearchgate.net

Generally, for many secondary phosphine oxides (R₂P(O)H), the equilibrium lies heavily towards the more stable pentavalent tetracoordinated phosphine oxide form. nih.gov However, the trivalent phosphinous acid tautomer, despite being less stable, is often the more reactive species in certain reactions, such as coordination with transition metals, due to the availability of a lone pair of electrons on the phosphorus atom. nih.gov

The interconversion between the phosphine oxide and phosphinous acid tautomers involves the transfer of a proton. This can occur through either an intramolecular or an intermolecular pathway. Computational studies, often employing density functional theory (DFT), are crucial for elucidating the energy profiles of these proton transfer reactions. nih.govnih.gov

These studies help in understanding the thermodynamics and kinetics of the tautomeric equilibrium. nih.gov The energy barrier for the proton transfer determines the rate of interconversion. The relative stability of the two tautomers is influenced by factors such as the substituents on the phosphorus atom and the solvent. nih.gov For instance, ab initio molecular dynamics simulations have been used to investigate the mechanism of proton conduction in neat phosphoric acid, revealing the importance of hydrogen bond rearrangements in the proton transfer process. researchgate.netnih.gov

The nature of the substituents on the phosphorus atom has a profound effect on the position of the tautomeric equilibrium. nih.govtandfonline.com Electron-withdrawing groups, such as the chlorine atoms in this compound, have been shown to stabilize the trivalent phosphinous acid form. nih.gov Conversely, electron-donating groups tend to favor the pentavalent phosphine oxide form. nih.gov

This trend has been demonstrated in studies of various H-phosphonates, H-phosphinates, and secondary phosphine oxides. nih.gov For example, species with strong electron-withdrawing substituents like trifluoromethyl or pentafluorophenyl groups have their equilibria shifted towards the corresponding phosphinous acid forms. nih.gov This suggests that for this compound, the presence of two highly electronegative chlorine atoms would significantly favor the trivalent this compound (Cl₂P-OH) tautomer over the pentavalent dichlorophosphine oxide (Cl₂P(O)H) form.

The solvent can also play a role in the tautomeric equilibrium. Studies on related systems have shown that the polarity of the solvent can influence the relative stability of the tautomers. nih.govnih.gov

Interactive Data Table: Tautomeric Forms of this compound

| Tautomeric Form | Chemical Formula | Oxidation State of Phosphorus | Key Structural Feature | Relative Stability |

| Dichlorophosphine oxide | Cl₂P(O)H | +5 | P=O double bond | Generally less favored due to electronegative Cl atoms |

| This compound | Cl₂P-OH | +3 | P-OH single bond | Generally more favored due to electronegative Cl atoms nih.gov |

Role of Solvents in Tautomeric Processes

This compound, like other related H-phosphonates and secondary phosphine oxides, is capable of existing in a tautomeric equilibrium between a tetracoordinated, pentavalent phosphoryl form (Cl₂P(O)H) and a trivalent phosphonous acid form (Cl₂P-OH). nih.gov This prototropic tautomerism plays a crucial role in the reactivity of the compound, as the two forms exhibit different chemical properties. The trivalent form, possessing a lone pair of electrons on the phosphorus atom, is more nucleophilic and is suggested to be the active species in coordination with transition metals. nih.gov

The position of this equilibrium and the rate of interconversion are significantly influenced by the surrounding solvent medium. Computational studies on analogous H-phosphonate systems have shown that the activation Gibbs free energy for the tautomerization can be lowered in solvents with higher relative permittivity, particularly in anhydrous conditions. nih.gov This effect is primarily attributed to the differential stabilization of the tautomers by the solvent. Polar solvents can stabilize the more polar transition state of the tautomerization, thereby reducing the energy barrier for the interconversion.

The effect of a solvent on the tautomeric equilibrium can also be dependent on the nature of the substituents on the phosphorus atom. For instance, studies on compounds like (C₆F₅)₂P(O)H have demonstrated a clear solvent-dependent equilibrium, whereas the equilibrium for (CF₃)₂P(O)H is less affected by the solvent. nih.gov In the case of this compound, the presence of two electronegative chlorine atoms would significantly influence its interaction with solvent molecules. The polarity of the solvent can alter the electron-donating or electron-accepting ability of substituents, which in turn affects the stability of the tautomers. nih.gov For example, an increase in solvent polarity generally enhances the electron-accepting ability of nitro groups and the electron-donating ability of amino groups in substituted adenines. nih.gov While specific experimental data for this compound is limited, it is anticipated that polar protic solvents, capable of hydrogen bonding, would play a complex role, potentially by participating in a proton-relay system to facilitate the hydrogen transfer between phosphorus and oxygen. Conversely, in the presence of water, the trend might be reversed, as water molecules could form strong interactions with the solvent, which may be disadvantageous for the proton transfer system. nih.gov

Reaction Kinetics and Rate Theory

The rate of a chemical reaction involving this compound is quantified by its rate law, which mathematically expresses the relationship between the reaction rate and the concentrations of the reactants. openedmb.ca For a generic reaction, the rate law takes the form: rate = k[A]^m[B]^n, where k is the rate constant, [A] and [B] are the molar concentrations of the reactants, and the exponents m and n are the reaction orders with respect to each reactant. libretexts.orgpressbooks.pub These orders, which indicate the degree to which the reaction rate depends on the concentration of each reactant, must be determined experimentally. khanacademy.org

A common method for determining reaction orders is the method of initial rates. This involves measuring the initial rate of the reaction at different initial concentrations of the reactants. By systematically varying the concentration of one reactant while keeping others constant, the order with respect to that reactant can be found.

Consider the hydrolysis of this compound: Cl₂P(O)H + H₂O → Products

The rate law would be: rate = k[Cl₂P(O)H]^m[H₂O]^n.

The following interactive table illustrates hypothetical experimental data for determining the reaction order.

Interactive Data Table: Hypothetical Initial Rates for this compound Hydrolysis

| Experiment | Initial [Cl₂P(O)H] (M) | Initial [H₂O] (M) | Initial Rate (M/s) |

| 1 | 0.10 | 0.10 | 2.0 x 10⁻³ |

| 2 | 0.20 | 0.10 | 4.0 x 10⁻³ |

| 3 | 0.10 | 0.20 | 8.0 x 10⁻³ |

From this data:

Comparing Experiments 1 and 2, doubling the concentration of Cl₂P(O)H while keeping [H₂O] constant doubles the rate (4.0x10⁻³/2.0x10⁻³ = 2). This indicates the reaction is first order with respect to Cl₂P(O)H (m=1).

Comparing Experiments 1 and 3, doubling the concentration of H₂O while keeping [Cl₂P(O)H] constant quadruples the rate (8.0x10⁻³/2.0x10⁻³ = 4). This indicates the reaction is second order with respect to H₂O (n=2).

The rate of chemical reactions, including those involving this compound, is highly sensitive to changes in temperature and reactant concentrations.

Concentration: According to the collision model of chemical kinetics, a chemical reaction occurs when reactant particles collide with sufficient energy and in the correct orientation. libretexts.org Increasing the concentration of reactants leads to a higher number of particles in a given volume, which in turn increases the frequency of collisions. chemguide.co.uk This results in a higher frequency of successful, reaction-leading collisions, and thus an increased reaction rate. libretexts.org As shown in the table above, doubling the concentration of a reactant can double or quadruple the reaction rate, depending on the reaction order. libretexts.org

Interactive Data Table: Effect of Concentration on Initial Rate

| [Reactant] (M) | Relative Initial Rate (for a first-order reaction) |

| 0.1 | 1x |

| 0.2 | 2x |

| 0.3 | 3x |

| 0.4 | 4x |

Temperature: Increasing the temperature accelerates reaction rates for two main reasons. byjus.com Firstly, it increases the kinetic energy of the reactant molecules, causing them to move faster and collide more frequently. pressbooks.pub More importantly, a higher temperature significantly increases the fraction of molecules that possess the minimum energy required for a reaction to occur, known as the activation energy (Ea). libretexts.orgbyjus.com Even a modest 10°C rise in temperature can approximately double the reaction rate for many chemical reactions. libretexts.org The relationship between the rate constant (k), temperature (T), and activation energy is described by the Arrhenius equation: k = Ae^(-Ea/RT), where A is the pre-exponential factor and R is the ideal gas constant. libretexts.org Studies on the hydrolysis of phosphate (B84403) esters have shown that rate constants increase with higher temperatures. nih.gov

Interactive Data Table: Hypothetical Temperature Dependence of a Rate Constant

| Temperature (K) | Rate Constant, k (M⁻²s⁻¹) |

| 298 | 2.0 |

| 308 | 4.1 |

| 318 | 8.0 |

| 328 | 15.5 |

For example, consider a hypothetical two-step mechanism for the reaction of this compound with a nucleophile (Nu⁻):

Step 1 (Slow): Cl₂P(O)H + Nu⁻ → [Cl₂P(O)(H)(Nu)]⁻ (rate = k₁[Cl₂P(O)H][Nu⁻])

Step 2 (Fast): [Cl₂P(O)(H)(Nu)]⁻ → ClP(O)(H)(Nu) + Cl⁻

Phosphoryl Transfer Reaction Mechanisms

Phosphoryl transfer, the movement of a phosphoryl group (−PO₃²⁻) from a donor to an acceptor molecule, is a fundamental reaction in chemistry and biology. nih.govwikipedia.org These reactions can proceed through several possible mechanisms, including dissociative (S_N1-like), associative (addition-elimination), or concerted (S_N2-like) pathways. nih.gov

A phosphoryl transfer reaction involving a compound like this compound can proceed via a mechanism analogous to a bimolecular nucleophilic substitution (S_N2) reaction at a carbon center. libretexts.org This pathway is a concerted, single-step process. nih.gov

In this mechanism, the incoming nucleophile attacks the electrophilic phosphorus atom from the backside, at an angle of 180° relative to the leaving group (in this case, a chloride ion). youtube.commasterorganicchemistry.com As the new bond between the nucleophile and phosphorus begins to form, the bond between the phosphorus and the leaving group simultaneously begins to break. masterorganicchemistry.com

The reaction proceeds through a high-energy transition state where the phosphorus atom temporarily adopts a trigonal bipyramidal geometry. libretexts.org In this transition state, the incoming nucleophile and the departing leaving group occupy the two axial positions, while the other substituents on the phosphorus atom lie in the equatorial plane. youtube.com The reaction results in an inversion of the stereochemical configuration at the phosphorus center, similar to the Walden inversion observed in S_N2 reactions at chiral carbon centers. masterorganicchemistry.comorganic-chemistry.org

For this compound, an S_N2-like reaction would look like this:

Nu⁻ + Cl₂P(O)H → [Nu···P(O)(H)Cl···Cl]⁻ → NuP(O)(H)Cl + Cl⁻ (Transition State)

The rate of this bimolecular reaction is dependent on the concentration of both the phosphorus-containing substrate and the nucleophile, leading to a second-order rate law (rate = k[Cl₂P(O)H][Nu⁻]). youtube.com This is characteristic of S_N2 mechanisms. byjus.com The feasibility of this pathway is influenced by factors such as the strength of the nucleophile, the nature of the leaving group (chloride is a good leaving group), and steric hindrance around the phosphorus center. organic-chemistry.org

Characterization of Pentavalent Intermediates

The transient nature of pentavalent intermediates in reactions involving this compound (P(OH)Cl₂) makes their direct characterization challenging. However, their existence is inferred from mechanistic studies and supported by the characterization of analogous, more stable pentavalent phosphorus compounds. These intermediates are typically trigonal bipyramidal (TBP) in geometry. researchgate.netlibretexts.org In this geometry, the phosphorus atom is at the center, with three substituents in the equatorial plane and two in the axial positions. nih.gov The geometry of these intermediates is comparable to that of stable pentavalent oxyphosphoranes. researchgate.netunm.edu

Spectroscopic techniques, particularly ³¹P NMR spectroscopy, are invaluable in studying these intermediates. The chemical shifts observed in the pentavalent region of ³¹P NMR spectra provide evidence for their formation. nih.gov For instance, in related systems, the appearance of signals in the δ = -50 to -80 ppm range is indicative of pentavalent species. nih.gov Furthermore, variable temperature NMR studies can reveal dynamic equilibria between different phosphorus species, including pentavalent intermediates. nih.gov

X-ray crystallography of stable analogs has provided significant insights into the structural features of these transient species. nih.gov These studies have confirmed the distorted TBP geometry and provided data on bond lengths and angles, which are crucial for understanding the reactivity of these intermediates. researchgate.netunm.edu For example, the apical bonds are typically longer and weaker than the equatorial bonds, influencing which groups are preferentially eliminated. researchgate.net

Enhancement of Phosphorus Electrophilicity by Lewis Acids

The electrophilicity of the phosphorus atom in this compound is a key factor in its reactivity. This electrophilicity can be significantly enhanced by the presence of Lewis acids. rsc.orgrsc.org Lewis acids are electron-pair acceptors and can interact with the non-bonding electrons on the oxygen or chlorine atoms of this compound. researchgate.net This interaction withdraws electron density from the phosphorus atom, making it more susceptible to nucleophilic attack. rsc.org

The mechanism of this enhancement involves the formation of a complex between the Lewis acid and the phosphorus compound. mdpi.com For example, a Lewis acid (LA) can coordinate to one of the chlorine atoms:

P(OH)Cl₂ + LA ⇌ P(OH)Cl(Cl-LA)

This coordination polarizes the P-Cl bond, increasing the positive charge on the phosphorus atom and thereby enhancing its electrophilicity. This principle is utilized in various organic reactions where phosphonium (B103445) cations, acting as Lewis acids, catalyze transformations such as Diels-Alder reactions. rsc.org The reactivity of these phosphonium cations is derived from a low-lying σ* orbital located opposite to the electron-withdrawing group. rsc.org

The choice of Lewis acid can influence the course and rate of the reaction. Common Lewis acids used in phosphorus chemistry include metal halides like aluminum chloride (AlCl₃) and boron trifluoride (BF₃), as well as organometallic reagents. mdpi.com The interaction between the Lewis acid and the phosphorus compound can be studied using various spectroscopic techniques, including NMR and IR spectroscopy, to characterize the resulting adducts.

Addition-Elimination Mechanism Pathways

Reactions of this compound with nucleophiles often proceed through an addition-elimination mechanism. libretexts.orgchemguide.co.uk This pathway involves two key steps: the initial addition of a nucleophile to the phosphorus center, followed by the elimination of a leaving group. chemguide.co.ukyoutube.com

Addition Step: A nucleophile (Nu⁻) attacks the electrophilic phosphorus atom of this compound, leading to the formation of a transient pentavalent intermediate. libretexts.orgsavemyexams.com This intermediate typically adopts a trigonal bipyramidal geometry. libretexts.org

P(OH)Cl₂ + Nu⁻ → [P(OH)Cl₂(Nu)]⁻

Elimination Step: The pentavalent intermediate is generally unstable and collapses by expelling one of the substituent groups as a leaving group. chemguide.co.ukyoutube.com In the case of this compound, a chloride ion (Cl⁻) is a common leaving group. The departure of the leaving group regenerates a tetrahedral phosphorus center. libretexts.org

[P(OH)Cl₂(Nu)]⁻ → P(OH)Cl(Nu) + Cl⁻

Detailed Mechanistic Analysis of Specific Reactions

Michaelis-Arbuzov Rearrangement Pathways (S_N1 and S_N2)

The Michaelis-Arbuzov reaction is a cornerstone in organophosphorus chemistry, typically involving the reaction of a trivalent phosphorus ester with an alkyl halide to form a pentavalent phosphorus species. wikipedia.orgjk-sci.com While the classical reaction involves phosphites, analogous rearrangements can occur with species like this compound derivatives. The mechanism is generally initiated by a nucleophilic attack of the phosphorus atom on the alkyl halide. wikipedia.orgjk-sci.com

The initial step is typically an S_N2 attack of the nucleophilic phosphorus on the electrophilic carbon of the alkyl halide. This leads to the formation of a phosphonium salt intermediate. wikipedia.orgjk-sci.com

P(OR)Cl₂ + R'X → [R'P(OR)Cl₂]⁺X⁻

This intermediate then undergoes a second S_N2 reaction where the displaced halide anion attacks one of the R groups on an oxygen atom, leading to the final product and an alkyl halide. wikipedia.org However, in the context of this compound itself, the reaction pathway would be modified due to the presence of the hydroxyl group.

An S_N1-like pathway is less common but can be considered under certain conditions, particularly with substrates that can form stable carbocations. In such a scenario, the alkyl halide would first dissociate to form a carbocation, which is then attacked by the phosphorus nucleophile.

The stereochemistry of the Michaelis-Arbuzov reaction has been studied, and it often proceeds with retention of configuration at the phosphorus center, suggesting a mechanism that may involve an addition-elimination process at the phosphorus atom. mdpi.com

Elimination Reactions Involving Phosphorous Acid Species

Phosphorous acid and its derivatives, including this compound, can undergo elimination reactions under certain conditions. libretexts.orgtripod.com These reactions often involve the removal of small molecules like water or hydrogen halides.

For instance, the dehydration of alcohols is a classic example of an elimination reaction that can be catalyzed by acids like sulfuric acid or phosphoric acid. masterorganicchemistry.com In a similar vein, phosphorous acid species can participate in or be formed during elimination processes.

A relevant example is the E1 elimination mechanism, which proceeds through a carbocation intermediate. libretexts.org In the context of reactions involving phosphorous acid species, protonation of a hydroxyl group can convert it into a good leaving group (water), facilitating the formation of a carbocation and subsequent elimination to form an alkene. masterorganicchemistry.com

Computational and Theoretical Studies

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. rsc.org Unlike quantum chemical calculations that often focus on static structures, MD provides a dynamic picture of molecular behavior. These simulations solve Newton's equations of motion for a system of interacting particles, allowing researchers to observe conformational changes, diffusion, and interactions with other molecules, such as solvents. rsc.org

While MD simulations are more commonly applied to larger systems like phosphorylated proteins or phosphoric acid in condensed phases, they could theoretically be used to study the behavior of phosphorodichloridous acid in a solvent. researchgate.netsemanticscholar.org Such a simulation could reveal information about its solvation shell structure, hydrogen bonding dynamics with solvent molecules, and its conformational flexibility over time.

Classical Molecular Dynamics for Conformational Analysis

Classical Molecular Dynamics (MD) simulations are employed to explore the conformational landscape of this compound. These simulations model the molecule's atoms as classical particles and use force fields, such as COMPASS (Condensed-phase Optimized Molecular Potentials for Atomistic Simulation Studies), to describe the interactions between them researchgate.net. By simulating the molecule's movement over time, researchers can analyze its structural flexibility, including bond lengths, angles, and dihedral angle rotations.

The primary goals of using classical MD for this compound include:

Identifying stable conformers: Determining the low-energy shapes the molecule is likely to adopt.

Analyzing dynamic behavior: Understanding the transitions between different conformations and the energy barriers associated with these changes.

Simulating condensed-phase properties: In liquid or solution phases, MD can predict properties like density and radial distribution functions, which can be validated against experimental data researchgate.net.

Quantum Molecular Dynamics for Reaction Pathways

To study processes involving the breaking and forming of chemical bonds, Quantum Molecular Dynamics (QMD) is utilized. Unlike classical MD, QMD methods, such as the Atom-centered Density Matrix Propagation (ADMP) approach, calculate the electronic structure on-the-fly, providing a more accurate description of chemical reactions researchgate.net.

For this compound, QMD simulations are instrumental in:

Elucidating reaction mechanisms: Mapping the energetic profiles of reactions, such as hydrolysis or phosphorylation, and identifying transition states and intermediates.

Modeling proton transfer: Proton transfer is a fundamental process in the chemistry of phosphorus acids. QMD simulations on similar molecules like liquid phosphoric acid have shown that proton hopping can occur on a very short timescale of 100–300 femtoseconds rsc.orgnih.gov. The rate-limiting step in proton conduction is often the slower reorientation of the acid anions, which occurs on a picosecond timescale rsc.orgnih.gov.

Investigating bond cleavage: The reaction of this compound with nucleophiles involves the cleavage of P-Cl or P-O bonds. QMD can model these events and determine the associated energy barriers. For example, studies on phosphoric acid derivatives have used quantum mechanics to calculate energy barriers for various proton transfer pathways researchgate.net.

| Proton Transfer Pathway | Calculated Energy Barrier (kJ/mol) |

|---|---|

| H3O+ → H3PO4 | 0 |

| H4P2O7 → H3PO4 | 2.61 |

| H3PO4 → H2PO4- | 5.31 |

| H3PO4 → H3PO4 | 15.99 |

| H3PO4 → H2O | 47.14 |

Solvation Effects on Chemical Processes

The solvent environment plays a critical role in the reactivity and stability of this compound. Computational models are used to understand both general and specific solvation effects nih.gov.

General Solvation Effects: These relate to the influence of the solvent as a dielectric continuum, which can alter the potential energy surface of a reaction. The polarity of the solvent can significantly impact the free energies of activation nih.gov.

Specific Solvation Effects: These involve direct interactions between the solute and solvent molecules, such as hydrogen bonding. For phosphorus-containing acids, the ability of a solvent to act as a hydrogen bond donor or acceptor is crucial openchemicalengineeringjournal.com.

Computational studies on related phosphate (B84403) esters show that reaction rates can be dramatically altered by changing the solvent. For instance, the hydrolysis of a phosphate dianion is over a million times faster in acetonitrile (B52724) with a small amount of water compared to pure water nih.gov. This acceleration is attributed to the desolvation of the ground state and stabilization of the transition state by the solvent nih.gov. Implicit solvation models, where the solvent is treated as a continuum, are often used in quantum chemical calculations to account for these effects efficiently . The choice of solvent can influence whether a reaction is driven by enthalpy or entropy nih.gov.

Theoretical Predictions and Modeling

Theoretical modeling provides predictive insights into the chemical properties and reactivity of this compound, guiding experimental design and interpretation.

Computational Determination of Acid-Base Dissociation Constants (pKa)

The acid dissociation constant (pKa) is a fundamental property that governs the protonation state of a molecule at a given pH. Computational methods offer a way to predict pKa values, which can be challenging to measure experimentally for highly reactive species like this compound.

Two main computational approaches are used:

First-Principles Methods: These rely on quantum chemical calculations to determine the Gibbs free energy change of the dissociation reaction. This requires high-level electronic structure theory and accurate solvation models to account for the significant role of the solvent in stabilizing the resulting ions researchgate.netmdpi.com. The free energy of the solvated proton is a critical, and often challenging, parameter in these calculations mdpi.com.

Quantitative Structure-Property Relationship (QSPR) Methods: These are empirical approaches that use molecular descriptors and existing experimental data to build a predictive model researchgate.netmrupp.info.

For chiral phosphoric acids in DMSO, the SMD/M06-2x/6-311++G(2df,2p)//B3LYP/6-31+G(d) method has been used to predict pKa values with an accuracy of about 0.4 pKa units compared to experimental data researchgate.net. Such methods could be applied to this compound to estimate its acidity.

| Method | Description | Advantages | Limitations |

|---|---|---|---|

| First Principles (e.g., DFT with continuum solvent) | Calculates Gibbs free energy of dissociation from quantum mechanics. | Independent of experimental data; provides mechanistic insight. | Computationally expensive; sensitive to level of theory and solvation model. |

| QSAR / Linear Free Energy Relationship | Correlates structural/energetic descriptors with experimental pKa data. | Less computationally demanding; can be highly accurate within its domain. | Requires a relevant experimental dataset; less generalizable. |

| Free Energy Perturbation (FEP) | Calculates the free energy difference between two states via molecular dynamics simulations. | Can achieve high accuracy by explicitly modeling the environment. | Very computationally intensive; requires careful setup and sampling. |

Prediction of Reaction Mechanisms and Stereoselectivity

Computational chemistry is essential for predicting the detailed mechanisms of reactions involving this compound and its derivatives. This is particularly important in catalysis, where derivatives of phosphorus acids are used to control the stereochemical outcome of reactions utah.edu.

DFT calculations are widely used to map the potential energy surfaces of reactions, allowing for the identification of the most likely reaction pathways. For reactions catalyzed by chiral phosphoric acids, computational studies have been crucial in:

Differentiating between mechanisms: For example, distinguishing between SN1-like, SN2-like, and covalent intermediate-based pathways nih.gov.

Explaining stereoselectivity: By modeling the transition states leading to different stereoisomers, researchers can understand the origins of enantioselectivity. The noncovalent interactions between the catalyst and substrate in the transition state are often the key to controlling the stereochemical outcome utah.edunih.gov.

Validating mechanistic hypotheses: Computational models can predict the enantiomeric excess (% ee), which can then be compared with experimental results. In one study of a phosphoric acid-catalyzed spiroketalization, the proposed transition state model correctly predicted a 92% ee, matching the experimental value nih.gov.

Machine learning models have also been developed to predict the stereoselectivity of reactions catalyzed by chiral phosphoric acids, using descriptors that represent the structures of the catalyst, reactants, and solvent nih.govarxiv.org.

Elucidation of Structure-Property Relationships

Understanding the relationship between a molecule's structure and its properties is a central goal of computational chemistry nih.gov. For this compound, theoretical methods can establish clear links between its electronic and geometric features and its chemical behavior.

Key relationships that can be explored include:

Electronic Structure and Acidity: The distribution of electron density, particularly the partial charges on the oxygen and hydrogen atoms of the P-OH group, directly influences the molecule's acidity. The stability of the conjugate base after deprotonation is a key factor determining the pKa researchgate.net.

Geometry and Reactivity: The geometry at the phosphorus center (e.g., bond angles and lengths) affects its susceptibility to nucleophilic attack. Theoretical studies on related phosphole systems have shown that planarizing the phosphorus atom can lead to greater electron conjugation and altered chemical properties nih.gov.

Substituent Effects: By computationally replacing the chlorine atoms with other functional groups, it is possible to systematically probe how substituents influence the molecule's properties. For instance, studies on substituted BINOL phosphoric acids show a good linear correlation between their acidity and the Hammett constants of the substituents researchgate.net. This allows for the fine-tuning of catalyst properties for specific applications nih.gov.

Theoretical Frameworks in Phosphorus Chemistry

Theoretical and computational chemistry provides indispensable tools for understanding the structure, reactivity, and electronic properties of phosphorus compounds like this compound. These frameworks allow for the investigation of molecular characteristics that are often difficult to probe experimentally.

The chemical bonding in this compound, P(OH)Cl₂, is governed by the valence shell electron configuration of the central phosphorus atom. Phosphorus, being in Group 15 of the periodic table, possesses five valence electrons. In its trivalent state, as in this compound, it forms three covalent bonds and retains one lone pair of electrons.

The geometry of P(OH)Cl₂ can be predicted using Valence Shell Electron Pair Repulsion (VSEPR) theory. The central phosphorus atom is bonded to three other groups (one hydroxyl and two chlorine atoms) and has one lone pair. This arrangement results in a trigonal pyramidal molecular geometry, similar to that of phosphorus trichloride (B1173362) (PCl₃). aakash.ac.ingeeksforgeeks.org The phosphorus atom in PCl₃ exhibits sp³ hybridization, where three of the hybrid orbitals form sigma bonds with chlorine atoms, and the fourth orbital accommodates the lone pair. aakash.ac.invedantu.com This hybridization model is also applicable to this compound, leading to a pyramidal shape.

Molecular Orbital (MO) theory offers a more detailed description of the bonding in this compound by considering the combination of atomic orbitals to form molecular orbitals that extend over the entire molecule. For a molecule like P(OH)Cl₂, the MO diagram would be complex, but key insights can be drawn from computational studies. First-principles calculations, a practical application of MO theory, have been used to study the electronic structure of P(OH)Cl₂ as an intermediate in the hydrolysis of phosphorus trichloride (PCl₃). researchgate.netresearchgate.net

These studies show that the reactivity and stability of the molecule are determined by the energies and compositions of its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The lone pair on the phosphorus atom contributes significantly to the HOMO, making it a center for nucleophilic attack. The P-Cl and P-O bonds contribute to both bonding and antibonding molecular orbitals. The antibonding orbitals associated with the P-Cl bonds, in particular, are expected to be low-lying (part of the LUMO), making these bonds susceptible to nucleophilic attack, which is a key step in its further hydrolysis.

Orbital interaction analysis provides insight into the nature of the bonds and the reactivity of the molecule. In this compound, the interaction between the orbitals of phosphorus, oxygen, hydrogen, and chlorine dictates the molecule's properties. Computational studies on the hydrolysis of PCl₃, where P(OH)Cl₂ is a key intermediate, reveal the importance of orbital interactions during chemical reactions. researchgate.net

During the hydrolysis process, the interaction between the lone pair of an attacking water molecule and the LUMO of the P(OH)Cl₂ molecule is crucial. Furthermore, the analysis of charge distribution and orbital hybridization at transition states shows significant changes. For instance, as a water molecule approaches, the orbital hybridization state of the phosphorus atom can vary, influencing the activation energy of the reaction. researchgate.net The formation of a penta-coordinated intermediate involves the rehybridization of phosphorus orbitals, often described as moving towards an sp³d state in a trigonal bipyramidal structure, before a chloride ion is expelled. researchgate.netresearchgate.net This dynamic change in orbital interaction is fundamental to understanding the reaction pathways involving this compound.

Statistical Thermodynamics of Phosphorous Systems

The thermodynamic properties of phosphorus compounds are essential for predicting the feasibility and outcomes of chemical reactions. While extensive thermodynamic data for many common phosphorus compounds exist, specific experimental values for transient intermediates like this compound are scarce. researchgate.netwebelements.com However, computational chemistry provides a powerful means to estimate these properties.

Using first-principles calculations, it is possible to compute the potential energy surface for reactions involving P(OH)Cl₂. researchgate.net From this, thermodynamic quantities such as enthalpy of formation (ΔH°f), Gibbs free energy of formation (ΔG°f), and entropy (S°) can be derived. For example, in the stepwise hydrolysis of PCl₃, the calculated free energy diagrams show the relative stability of intermediates like P(OH)Cl₂. researchgate.net These calculations have shown good agreement with available experimental data for related reaction activation energies, lending confidence to the computed thermodynamic properties of the intermediates. researchgate.net

Below is a table summarizing representative thermodynamic data for key phosphorus compounds, illustrating the type of information that can be obtained.

| Compound | Formula | State | ΔH°f (kJ/mol) | S° (J/mol·K) |

| Phosphorus (white) | P₄ | solid | 0 | 164.4 |

| Phosphorus Trichloride | PCl₃ | gas | -287.0 | 311.7 |

| Phosphorus Pentachloride | PCl₅ | gas | -374.9 | 364.6 |

| Phosphoric Acid | H₃PO₄ | solid | -1279.0 | 110.5 |

Note: Data sourced from publicly available thermodynamic tables. Specific calculated values for this compound are dependent on the computational model used.

Advanced Analytical Characterization

Spectroscopic Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural analysis of phosphorus-containing compounds. wikipedia.org The phosphorus-31 (³¹P) nucleus, with 100% natural abundance and a spin of ½, provides sharp, easily interpretable signals over a wide chemical shift range, making it highly suitable for molecular characterization. wikipedia.orghuji.ac.il